2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride
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Overview
Description
2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClF2O2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a sulfonyl chloride group attached to a difluorobutane backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride typically involves the reaction of 2-ethyl-3,3-difluorobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Ethyl-3,3-difluorobutane+Chlorosulfonic acid→2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonic esters.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis:
Pharmaceutical Research: Used in the synthesis of potential drug candidates, particularly those targeting sulfonamide-based pharmacophores.
Material Science: Employed in the modification of polymers and other materials to enhance their properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorobutane-1-sulfonyl chloride: Lacks the ethyl group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of difluorobutane, resulting in distinct chemical properties.
Methanesulfonyl chloride: A simpler sulfonyl chloride with different reactivity and uses.
Uniqueness
2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride is unique due to the presence of both ethyl and difluorobutane groups, which confer specific steric and electronic properties. These properties make it a valuable reagent in selective organic transformations and pharmaceutical synthesis.
Properties
Molecular Formula |
C6H11ClF2O2S |
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Molecular Weight |
220.67 g/mol |
IUPAC Name |
2-ethyl-3,3-difluorobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClF2O2S/c1-3-5(6(2,8)9)4-12(7,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
LADNCSIDJCMLKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CS(=O)(=O)Cl)C(C)(F)F |
Origin of Product |
United States |
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